Senkyunolide-H
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Overview
Description
Senkyunolide-H is a natural phthalide compound predominantly found in the traditional Chinese medicinal plant Ligusticum chuanxiong. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Senkyunolide-H can be synthesized through various chemical routes. One common method involves the extraction from Ligusticum chuanxiong using organic solvents followed by purification processes such as chromatography . The synthetic route typically involves the cyclization of precursor molecules under controlled conditions to form the phthalide structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant sources. The process includes:
Harvesting: Collecting the plant material.
Extraction: Using solvents like ethanol or methanol to extract the active compounds.
Purification: Employing techniques such as high-performance liquid chromatography to isolate this compound.
Drying and Packaging: The purified compound is then dried and packaged for further use.
Chemical Reactions Analysis
Types of Reactions: Senkyunolide-H undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the phthalide ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have different pharmacological properties.
Substitution: Various substituents can be introduced into the phthalide ring to create derivatives with potentially improved efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .
Scientific Research Applications
Chemistry: It serves as a model compound for studying phthalide chemistry and developing new synthetic methodologies.
Mechanism of Action
Senkyunolide-H is often compared with other phthalides such as Senkyunolide-I, Senkyunolide-G, and Ligustilide. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and enhanced stability . This uniqueness contributes to its distinct pharmacological profile and therapeutic potential.
Comparison with Similar Compounds
- Senkyunolide-I
- Senkyunolide-G
- Ligustilide
- 3-Hydroxy-3-N-butylphthalide
Senkyunolide-H stands out among these compounds for its superior stability and bioavailability, making it a more viable candidate for therapeutic applications.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3E,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11-/m0/s1 |
InChI Key |
DQNGMIQSXNGHOA-GMUFXDHJSA-N |
Isomeric SMILES |
CCC/C=C/1\C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonyms |
senkyunolide H |
Origin of Product |
United States |
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